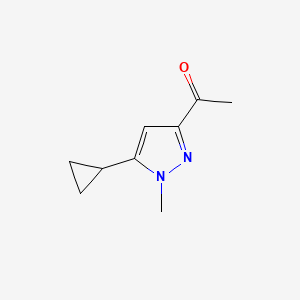
3-((3,4-二氢异喹啉-2(1H)-基)甲基)-1,2,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroisoquinolin-2(1H)-one (DHQ) is a nitrogen-containing heterocyclic compound that is a core structural component in various biologically active compounds . It’s used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .
Synthesis Analysis
Several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . A simple, efficient, and general method has been developed for one-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1 H )-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, a combined in silico study was performed to illuminate the inhibitory preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2 .Chemical Reactions Analysis
In the context of chemical reactions, multicomponent reactions (MCRs) have been proven to be a very elegant and rapid way to access complex structures in a single synthetic operation from simple building blocks, showing high atom economy and high selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride has a molecular weight of 231.7 .科学研究应用
抗癌活性
已合成含有 1,2,4-恶二唑骨架的化合物(与指定化学结构相似),并测试了它们的抗癌活性。例如,含有 1,3,4-恶二唑部分的喹唑啉衍生物已显示出对各种癌细胞系具有显着的抑制活性。一种特定的化合物表现出有效的抑制活性,超过了对不同癌细胞系的对照药物 Tivozanib,表明其作为抗癌剂的潜力(Qiao 等人,2015)。此外,已经合成了新型噁唑衍生物,对癌细胞系表现出很强的抑制活性,表明它们在癌症治疗中的前景(Liu 等人,2009)。
抗菌活性
已经探索了新型 1,3,4-恶二唑衍生物的合成及其抗菌特性。一项关于含喹啉核的恶二唑和氮杂丁酮衍生物的研究显示出显着的抗菌和抗真菌活性,为它们在对抗微生物感染中的潜在用途提供了见解(Desai & Dodiya,2014)。另一项研究工作开发了 2-(喹啉-4-基硫代)-1,3,4-恶二唑衍生物,这些衍生物已经过广泛的体外抗菌测试,揭示了对各种细菌和真菌菌株具有有效活性的化合物(Modh、Shah 和 Chikhalia,2013)。
热力学和物理表征
1,3,4-恶二唑衍生物的热物理性质已经过系统表征,突出了结构修饰对不同溶剂中吉布斯能、焓和活化熵等热力学参数的影响。这项研究为这些化合物在包括材料科学在内的各个科学领域的应用提供了有价值的数据(Godhani 等人,2013)。
合成和表征
已经对与喹唑啉-4-酮连接的 1,3,4-恶二唑衍生物的合成、表征和生物活性筛选进行了广泛的研究。这些化合物已显示出在各种治疗应用中的潜力,包括镇痛和抗炎活性,进一步扩展了恶二唑骨架在药物化学中的用途(Dewangan 等人,2016)。
作用机制
Target of Action
The primary target of the compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
安全和危害
未来方向
生化分析
Biochemical Properties
The compound 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3 . The compound binds in an adjacent hydrophobic pocket of the enzyme, with the carboxylate group occupying the oxyanion hole . This interaction inhibits the metabolism of a known dinitrobenzamide substrate .
Cellular Effects
In cellular processes, 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole shows good cellular potency . It influences cell function by inhibiting the metabolism of AKR1C3, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole exerts its effects through binding interactions with biomolecules. The carboxylate group of the compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This leads to inhibition of the enzyme and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate .
Metabolic Pathways
The metabolic pathways that 3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-1,2,4-oxadiazole is involved in are primarily related to the inhibition of the enzyme AKR1C3
属性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-11-7-15(6-5-10(11)3-1)8-12-13-9-16-14-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAFYRLAOXQJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
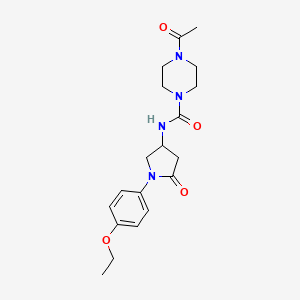
![6-cyclohexyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2924027.png)
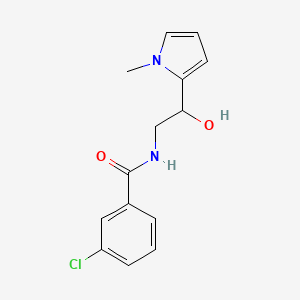
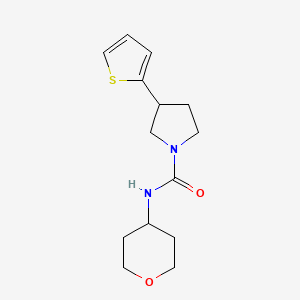
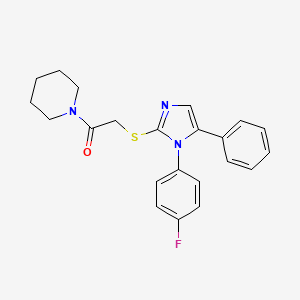
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)
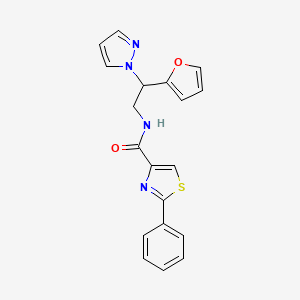
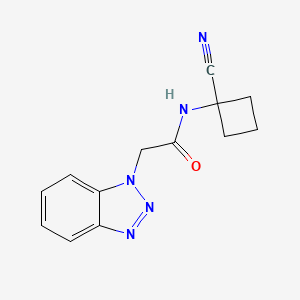
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2924039.png)
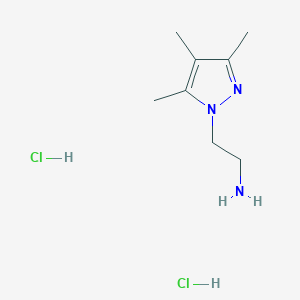
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2924042.png)
